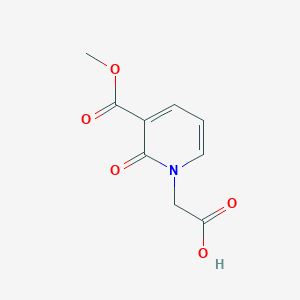

2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-15-9(14)6-3-2-4-10(8(6)13)5-7(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSVXGWYEOVNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methoxycarbonyl and oxopyridinyl groups. One common method involves the esterification of pyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst, followed by oxidation to introduce the oxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid with structurally related pyridine and heterocyclic derivatives, highlighting differences in substituents, molecular properties, and biological activities:

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility :

- The methoxycarbonyl group in the target compound introduces ester functionality, which may hydrolyze to a carboxylic acid under basic or enzymatic conditions. This contrasts with the benzyloxy group in compound 9b, which is more stable but increases lipophilicity .

- The carboxylic acid moiety enhances water solubility compared to amide derivatives (e.g., compound 2 in ), which are less polar but may exhibit better membrane permeability .

Biological Activity Correlations: The amino substituent in 2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid () could facilitate interactions with enzyme active sites via hydrogen bonding, though its activity remains uncharacterized . Pyran-based analogs (e.g., compound 1 in ) demonstrate significant xanthine oxidase (XOD) inhibition, suggesting that ring expansion and substituent positioning modulate enzyme affinity .

Synthetic Utility: The target compound serves as a precursor for amide coupling, as seen in , where similar structures are intermediates in tissue transglutaminase inhibitors .

Key Research Findings

- Immunoproteasome Inhibition: Amide derivatives like N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (compound 2) show selective β1i subunit inhibition (Ki = 1.2 μM), outperforming analogs with cyclohexyl or butyl substituents. This highlights the importance of aromatic groups in binding pocket interactions .

- XOD Inhibition: The pyran-derived compound () achieves 69.9% enzyme inhibition at 10 μM, suggesting that fused-ring systems may enhance activity compared to monocyclic pyridines .

- Metal Chelation: Hydroxypyridinone derivatives (e.g., 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid) are explored for biomedical applications due to their metal-chelating properties, a feature absent in the target compound .

Biologische Aktivität

2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both methoxycarbonyl and oxopyridinyl groups, suggests diverse applications in medicinal chemistry, particularly in anti-inflammatory and antimicrobial domains. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

The synthesis of 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid typically involves the reaction of pyridine derivatives with appropriate reagents. Common methods include esterification of pyridine-2-carboxylic acid followed by oxidation to introduce the oxo group. The compound has the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-(3-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid |

| Molecular Formula | C₉H₉N₁O₅ |

| CAS Number | 2138211-21-7 |

| Molecular Weight | 195.17 g/mol |

The biological activity of 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid is attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. Notably, the compound has been investigated for its anti-inflammatory properties through inhibition of nitric oxide production in macrophage cell lines .

Anti-inflammatory Activity

Research indicates that 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound inhibits lipopolysaccharide-induced nitric oxide production in RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated. Studies suggest that it demonstrates activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in treating infections .

Case Studies

- Study on RAW 264.7 Cells : A study assessing the effects of various concentrations of the compound on RAW 264.7 cells revealed a dose-dependent inhibition of nitric oxide production, with significant results observed at concentrations as low as 25 µg/mL .

- Antimicrobial Testing : In another study, the compound was tested against common bacterial strains, showing a notable zone of inhibition comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid, it is useful to compare it with similar pyridine derivatives:

| Compound Name | Biological Activity |

|---|---|

| Pyridine-2-carboxylic acid | Moderate anti-inflammatory |

| 2-Oxopyridine derivatives | Antimicrobial activity |

This comparison illustrates that while other pyridine derivatives exhibit some biological activities, 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid shows enhanced potency in both anti-inflammatory and antimicrobial contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.